molecular formula C18H18N2O3S2 B2590976 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034569-51-0

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2590976
CAS RN: 2034569-51-0
M. Wt: 374.47
InChI Key: UTFULTVEQWOVQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Anticancer Potential

Hydroxyl-containing benzo[b]thiophene analogs, closely related to N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been explored for their antiproliferative activity against cancer cells. Studies on laryngeal cancer cells (HEp2) reveal that these compounds demonstrate selectivity towards cancer cells, inducing apoptotic cell death and cell cycle arrest in the Sub-G1 phase. Their mechanism includes enhancing antioxidant enzyme activity, reducing ROS production, and modulating the BAX/BCL-2 ratio to stimulate apoptosis. The molecular docking predicts strong interaction with the CYP1A2 protein, suggesting their potential in combinational therapy for enhanced drug bioavailability and effective chemotherapy (Haridevamuthu et al., 2023).

Catalytic Applications

The use of N,N'-bis(thiophen-2-ylmethyl)oxalamide, a component similar to the chemical , as an effective catalyst system for Goldberg amidation is noteworthy. This catalytic system demonstrates efficiency in coupling reactions between (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones, showcasing a broad applicability towards the synthesis of diverse aromatic and aliphatic compounds (De et al., 2017).

Conducting Polymer Synthesis

Research involving thiophene derivatives, akin to N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, focuses on the electrochemical copolymerization with other compounds to create conducting polymers. These polymers are characterized for their electrical conductivity and potential applications in electronic devices, indicating the versatility of thiophene derivatives in material science (Turac et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of certain benzothiophene and thiophene-containing compounds for their antimicrobial efficacy highlight another significant application. These studies showcase promising antibacterial activities against specific strains, suggesting the potential use of such compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-18(23,15-9-12-5-2-3-7-14(12)25-15)11-20-17(22)16(21)19-10-13-6-4-8-24-13/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFULTVEQWOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

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